trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride
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Overview
Description
trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride: is a chemical compound with the molecular formula C5H12ClNO. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an amine group and a tetrahydro-4-methyl substituent. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation, to achieve higher yields and purity .
Chemical Reactions Analysis
trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar compounds to trans-3-Furanamine, tetrahydro-4-methyl-hydrochloride include other furan derivatives and amine-containing compounds. For example:
trans-4-(Methylamino)tetrahydro-3-furanol hydrochloride: This compound has a similar structure but differs in the position and type of substituents.
Furan-2-amine: Another furan derivative with an amine group, but with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
4-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-7-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H |
InChI Key |
BIBJGYHUXSWZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC1N.Cl |
Origin of Product |
United States |
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